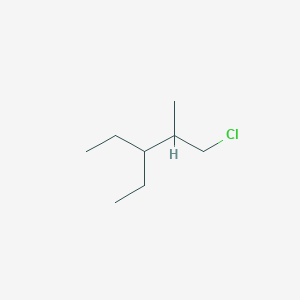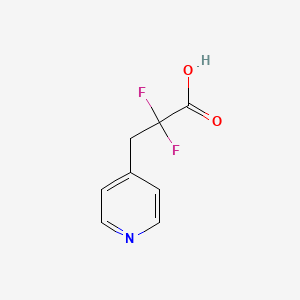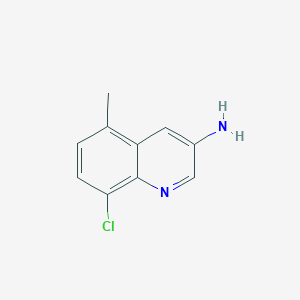
8-Chloro-5-methylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-methylquinolin-3-amine is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
8-Chloro-5-methylquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学的研究の応用
8-Chloro-5-methylquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar applications.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-5-methylquinolin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and methyl groups can influence its binding affinity and specificity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and repair.
類似化合物との比較
Similar Compounds
8-Chloroquinoline: Lacks the methyl group at the 5th position.
5-Methylquinoline: Lacks the chlorine atom at the 8th position.
3-Aminoquinoline: Lacks both the chlorine and methyl groups.
Uniqueness
8-Chloro-5-methylquinolin-3-amine is unique due to the specific combination of substituents on the quinoline ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
8-chloro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3 |
InChIキー |
SEYMBNMONCBZJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=NC2=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


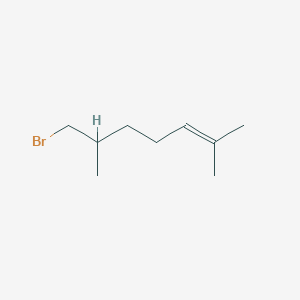


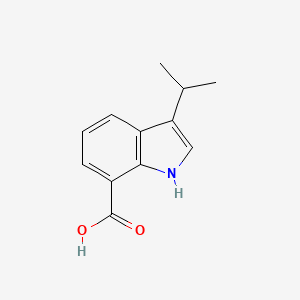
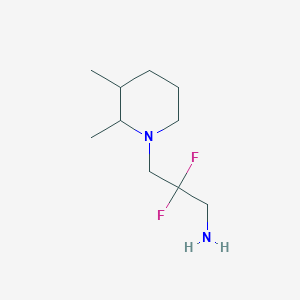
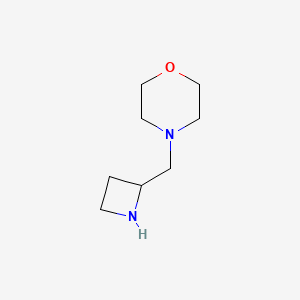
methanol](/img/structure/B13186258.png)
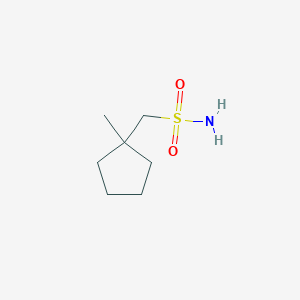
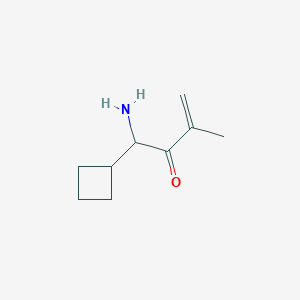
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
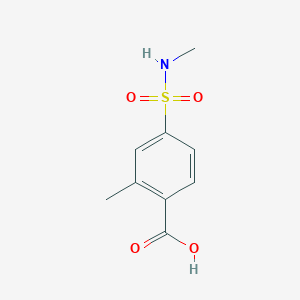
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
